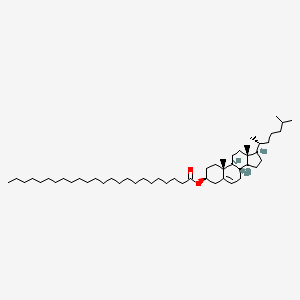

Cholesteryl lignocerate

描述

胆固醇二十六烷酸酯是由胆固醇与二十六烷酸酯化形成的化合物,二十六烷酸是一种非常长链的脂肪酸。 胆固醇二十六烷酸酯在各种生物过程中很重要,并且由于其在诸如肾上腺脑白质营养不良等疾病中的作用而被研究 .

准备方法

合成路线和反应条件: 胆固醇二十六烷酸酯可以通过胆固醇与二十六烷酸的酯化反应合成。 一种常见的方法是使用亚硫酰氯作为催化剂来促进缩合反应 . 该反应通常在氯仿或甲醇等有机溶剂中进行,产物通过重结晶纯化。

工业生产方法: 虽然胆固醇二十六烷酸酯的具体工业生产方法没有被广泛记录,但一般方法涉及使用与实验室合成中类似的催化剂和溶剂的大规模酯化反应。 该过程可能包括用于纯化和质量控制的额外步骤,以确保化合物符合工业标准。

化学反应分析

反应类型: 胆固醇二十六烷酸酯主要进行水解反应。 胆固醇二十六烷酸酯的水解可以被酸性脂肪酶催化,导致酯键断裂生成胆固醇和二十六烷酸 .

常用试剂和条件:

水解: 酸性条件(pH 3.0)和硫醇失活剂的存在可以促进胆固醇二十六烷酸酯的水解.

氧化和还原:

主要产物:

科学研究应用

Biochemical Research

Cholesteryl lignocerate plays a significant role in studies related to lipid metabolism. Its hydrolysis is primarily mediated by acid lipase, which releases free cholesterol and lignoceric acid. Research has shown that hydrolytic activity is detectable at an acidic pH (around 3.0) and is influenced by the presence of sulfhydryl inactivating agents .

Key Findings:

- Hydrolytic Activity: this compound can be hydrolyzed by cellular extracts from healthy fibroblasts, but this activity is significantly impaired in fibroblasts from patients with cholesteryl ester storage disease or Wolman disease due to acid lipase deficiency .

- Role in Adrenoleukodystrophy: The compound's hydrolysis was studied in the context of adrenoleukodystrophy, where it was found that fibroblasts from affected individuals exhibited normal hydrolytic activity, suggesting that acid lipase may not be the genetic defect in this disorder .

Medical Applications

This compound has been investigated for its potential implications in metabolic diseases, particularly those involving very long-chain fatty acids. The accumulation of cholesteryl esters with long-chain fatty acids is associated with several pathologies.

Case Studies:

- A comparative study on fibroblast extracts indicated that while normal fibroblasts could effectively hydrolyze this compound, those from patients with specific lipid storage diseases could not . This finding underscores the importance of this compound in understanding lipid metabolism disorders.

- The compound's presence in human meibum suggests a role in ocular health, where it may contribute to the lipid layer of tears, thus influencing tear film stability and preventing desiccation of the ocular surface .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications, particularly in the formulation of lipid-based products.

Uses:

作用机制

胆固醇二十六烷酸酯主要通过其在脂质代谢中的作用发挥其作用。 它被酸性脂肪酶水解,释放胆固醇和二十六烷酸 . 这种水解对于维持细胞脂质稳态和防止非常长链脂肪酸的积累至关重要,这些积累可能对细胞功能有害 .

类似化合物:

胆固醇油酸酯: 另一种胆固醇酯,由油酸形成,通常存在于人体组织中。

胆固醇亚油酸酯: 由亚油酸形成,它参与脂质储存和代谢。

胆固醇棕榈酸酯: 由棕榈酸形成,它是细胞中脂滴的主要成分。

独特性: 胆固醇二十六烷酸酯因其非常长链的脂肪酸成分二十六烷酸而具有独特性。 这使它与其他胆固醇酯区别开来,这些酯通常具有较短的脂肪酸链。 二十六烷酸的存在使得胆固醇二十六烷酸酯在涉及非常长链脂肪酸代谢的疾病研究中特别相关 .

相似化合物的比较

Cholesteryl Oleate: Another cholesterol ester, formed with oleic acid, commonly found in human tissues.

Cholesteryl Linoleate: Formed with linoleic acid, it is involved in lipid storage and metabolism.

Cholesteryl Palmitate: Formed with palmitic acid, it is a major component of lipid droplets in cells.

Uniqueness: Cholesteryl lignocerate is unique due to its very long-chain fatty acid component, lignoceric acid. This distinguishes it from other cholesterol esters, which typically have shorter fatty acid chains. The presence of lignoceric acid makes this compound particularly relevant in the study of diseases involving very long-chain fatty acid metabolism .

生物活性

Cholesteryl lignocerate, a cholesterol ester formed from cholesterol and lignoceric acid (C24:0), has garnered attention due to its biological significance, particularly in the context of lipid metabolism and certain metabolic disorders. This article explores the biological activity of this compound, focusing on its hydrolysis, implications in diseases such as adrenoleukodystrophy (ALD), and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid component, lignoceric acid, which contributes to its unique biochemical properties. The structure can be summarized as follows:

- Chemical Formula : C_30H_50O_2

- Molecular Weight : 454.71 g/mol

- Functional Groups : Ester functional group derived from cholesterol and lignoceric acid.

Hydrolysis and Enzymatic Activity

The hydrolysis of this compound is primarily facilitated by specific enzymes, notably acid esterases. Research indicates that hydrolytic activity is optimal at acidic pH levels (around pH 3.0) and can be inhibited by sulfhydryl inactivating agents .

Table 1: Hydrolytic Activity of this compound

| Condition | Hydrolytic Activity (nmol/mg protein/hr) |

|---|---|

| Control Fibroblasts | 120 ± 15 |

| Adrenoleukodystrophy Fibroblasts | 115 ± 10 |

| Cholesteryl Ester Storage Disease | 30 ± 5 |

| Wolman Disease | 25 ± 4 |

The data indicates that while fibroblasts from patients with adrenoleukodystrophy show normal hydrolytic activity for this compound, those from patients with cholesteryl ester storage disease (CESD) or Wolman disease exhibit significantly impaired hydrolysis due to deficiencies in lysosomal acid lipase .

Implications in Adrenoleukodystrophy

Adrenoleukodystrophy is a genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to impaired peroxisomal metabolism. This compound plays a crucial role in this context as it is one of the esters that accumulate in the condition. Studies have shown that fibroblasts from ALD patients demonstrate a reduced capacity to oxidize VLCFAs, which correlates with the accumulation of cholesteryl esters .

Case Study: Hydrolysis Deficiency in ALD

A study involving cultured skin fibroblasts from ALD patients revealed that these cells had a significant reduction in the ability to hydrolyze this compound compared to controls. The findings suggest that the defect may not solely be due to enzyme deficiency but also related to substrate accumulation inhibiting enzymatic action .

Research Findings and Observations

Recent studies have further elucidated the biological activities associated with this compound:

- Altered Lipid Metabolism : Research indicates that cholesterol-induced lipid droplet formation is increased in X-linked ALD fibroblasts, suggesting a dysregulation of lipid metabolism influenced by cholesteryl esters .

- Enzyme Specificities : Investigations into human brain enzymes have shown that the activity towards this compound is significantly lower than towards other cholesteryl esters like cholesteryl oleate, indicating substrate specificity among hydrolases .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUHTLRUMQYZJF-LTRCVRFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993788 | |

| Record name | Cholest-5-en-3-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-96-1 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73024-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl lignocerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL LIGNOCERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。